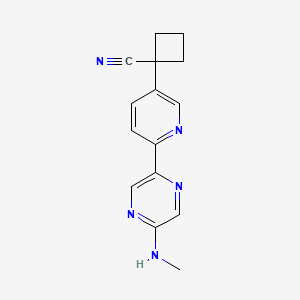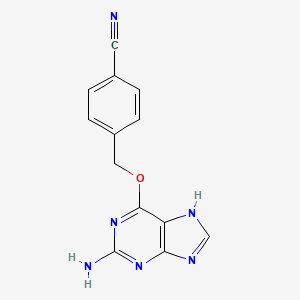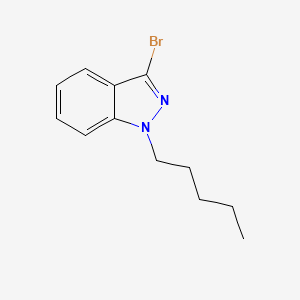
1-(6-(5-(Methylamino)pyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(5-(Methylamino)pyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile is a complex organic compound with the molecular formula C15H15N5. It is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceutical testing .
Vorbereitungsmethoden
The synthesis of 1-(6-(5-(Methylamino)pyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile involves several steps. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This process is typically carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating automated systems and advanced purification techniques .
Analyse Chemischer Reaktionen
1-(6-(5-(Methylamino)pyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, iodine, and tert-butyl hydroperoxide (TBHP) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with TBHP can lead to the formation of N-(pyridin-2-yl)amides .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including anti-tubercular activity . Additionally, it is used in the development of novel drugs and as a reference standard in pharmaceutical testing .
Wirkmechanismus
The mechanism of action of 1-(6-(5-(Methylamino)pyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(6-(5-(Methylamino)pyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile can be compared with other similar compounds, such as pyrazinamide and pyrimidine derivatives. These compounds share structural similarities but may differ in their specific chemical properties and biological activities . For example, pyrazinamide is known for its anti-tubercular activity, while pyrimidine derivatives exhibit a wide range of pharmacological activities, including antimicrobial and antiviral properties .
Eigenschaften
Molekularformel |
C15H15N5 |
|---|---|
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
1-[6-[5-(methylamino)pyrazin-2-yl]pyridin-3-yl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C15H15N5/c1-17-14-9-19-13(8-20-14)12-4-3-11(7-18-12)15(10-16)5-2-6-15/h3-4,7-9H,2,5-6H2,1H3,(H,17,20) |
InChI-Schlüssel |
MHDLVZNAACNCEI-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC=C(N=C1)C2=NC=C(C=C2)C3(CCC3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Bromo-3,4,5,10-tetrahydro-2H-pyrano[2,3-b]quinoline](/img/structure/B11855324.png)

![tert-Butyl 3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate](/img/structure/B11855333.png)



![4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B11855356.png)

![[(7-Chloro-5-propylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11855367.png)

![4,5-Dichloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11855396.png)
